molecular formula C17H13ClO3 B3041239 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one CAS No. 263365-38-4

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one

Cat. No. B3041239
CAS RN: 263365-38-4
M. Wt: 300.7 g/mol
InChI Key: KJWWVYKFDBTZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, also known as Clomeleon, is a fluorescent protein that is used as a calcium indicator in scientific research. It was first developed in 2002 by Roger Tsien and his team at the University of California, San Diego. Clomeleon is widely used in neuroscience research to study calcium signaling in cells and tissues.

Mechanism of Action

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one works by binding to calcium ions and changing its fluorescence properties. When calcium ions bind to 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using fluorescence microscopy, allowing researchers to visualize and study calcium signaling in real-time.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent protein that is used as a tool in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is its high sensitivity and specificity for calcium ions. It allows researchers to study calcium signaling in real-time with high spatial and temporal resolution. Another advantage is its compatibility with a wide range of experimental techniques, including fluorescence microscopy, electrophysiology, and calcium imaging.
One limitation of 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is its relatively low brightness compared to other fluorescent proteins. This can make it difficult to detect in low expression levels or in deep tissues. Another limitation is its relatively large size, which can affect its diffusion and localization in cells.

Future Directions

There are several future directions for 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one research. One direction is the development of new variants with improved brightness and sensitivity. Another direction is the development of new calcium indicators that can detect other aspects of calcium signaling, such as pH and redox potential. 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one can also be used in combination with other techniques, such as optogenetics and gene editing, to study calcium signaling in more complex systems. Finally, 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one can be used to study calcium signaling in disease models, such as Alzheimer's disease and Parkinson's disease, to gain insights into the underlying mechanisms of these diseases.

Scientific Research Applications

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is used as a calcium indicator in scientific research. Calcium signaling is a critical process in many physiological functions, including muscle contraction, neurotransmitter release, and gene expression. 3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one is used to study calcium signaling in cells and tissues, including neurons, cardiac cells, and pancreatic cells.

properties

IUPAC Name

3-(2-chlorophenyl)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-12-8-7-11(20-2)9-15(12)21-17(19)16(10)13-5-3-4-6-14(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWWVYKFDBTZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-7-methoxy-4-methylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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